molecular formula C10H12N2OS B2764331 N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide CAS No. 1311704-70-7

N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide

Cat. No.: B2764331
CAS No.: 1311704-70-7
M. Wt: 208.28
InChI Key: QTUJKDPJUONDIF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a thiophene ring substituted with a cyanomethyl group and a carboxamide group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyanoacetamides.

Comparison with Similar Compounds

Uniqueness: N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide stands out due to its unique thiophene ring structure, which imparts distinct chemical reactivity and potential biological activities compared to other cyanoacetamides

Properties

IUPAC Name

N-(cyanomethyl)-N,2,5-trimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-6-9(8(2)14-7)10(13)12(3)5-4-11/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJKDPJUONDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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